2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
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Overview
Description
2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound that features a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, a pyrazole ring substituted with a dichlorobenzyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple aromatic compounds
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound, followed by substitution with the dichlorobenzyl group.
Coupling of Pyridine and Pyrazole Rings: The pyridine and pyrazole rings are coupled through a sulfanyl linkage, typically using a thiol or disulfide reagent under basic conditions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the coupled product with acetic anhydride or an equivalent reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano, trifluoromethyl, and dichlorobenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- 2-{[3-CYANO-6-(4-PROPOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyano, trifluoromethyl, and dichlorobenzyl groups, along with the acetamide linkage, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14Cl2F3N5OS |
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Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H14Cl2F3N5OS/c1-11-6-16(20(23,24)25)27-19(14(11)8-26)32-10-18(31)28-17-4-5-30(29-17)9-12-2-3-13(21)7-15(12)22/h2-7H,9-10H2,1H3,(H,28,29,31) |
InChI Key |
KZWOHHGEYAEVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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